2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Description
Properties
IUPAC Name |
2-methyl-3-[(2-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-12-7-3-4-8-14(12)11-15-13(2)20-19-21-16-9-5-6-10-17(16)22(19)18(15)23/h3-10H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVPHSIPMCHKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(NC3=NC4=CC=CC=C4N3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147211 | |
| Record name | 2-Methyl-3-[(2-methylphenyl)methyl]pyrimido[1,2-a]benzimidazol-4(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879065-07-3 | |
| Record name | 2-Methyl-3-[(2-methylphenyl)methyl]pyrimido[1,2-a]benzimidazol-4(10H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879065-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-[(2-methylphenyl)methyl]pyrimido[1,2-a]benzimidazol-4(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzimidazole with 2-methylbenzyl chloride under basic conditions, followed by cyclization with appropriate reagents to form the pyrimido[1,2-a]benzimidazole core. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Condensation with Unsaturated Carbonyl Compounds
A common approach involves the reaction of 2-aminobenzimidazole with α,β-unsaturated ketones under basic catalysis. For example:
-
Reaction conditions : Ethanol solvent, potassium hydroxide (KOH), and dimethylformamide (DMF) as catalysts.
-
Mechanism : The nucleophilic amine group in 2-aminobenzimidazole engages in a condensation reaction with the carbonyl group of the unsaturated ketone, forming a fused bicyclic structure.
Annulation with Bifunctional Synthetic Equivalents
Another method employs multicomponent reactions using bifunctional reagents like chromone carbonitrile derivatives. Key steps include:
-
Ring-opening : The chromone ring undergoes γ-opening, followed by cycloaddition with the nitrile group.
-
Reaction conditions : Heating in ethanol under reflux for 30 minutes .
Structural Variations and Reaction Outcomes
The synthesis tolerates diverse substituents, as evidenced by a comprehensive study of pyrimido[1,2-a]benzimidazoles. Below is a comparison of substituent effects and yields:
| Substituent (R) | Yield (%) | Key Structural Features |
|---|---|---|
| 4-i-PrC₆H₄ (isopropyl) | 92 | Bulky alkyl group |
| 4-ClC₆H₄ (chlorine) | 90 | Electron-withdrawing group |
| 3,4,5-(MeO)₃C₆H₂ (trimethoxy) | 91 | Electron-donating groups |
| 2-MeC₆H₄ (methyl) | 91 | Ortho-substitution |
This table highlights how substituent electronic effects and steric factors influence reaction efficiency .
Nucleophilic Attack and Cyclization
The synthesis proceeds via a stepwise mechanism :
-
Initial condensation : The amine group in 2-aminobenzimidazole attacks the carbonyl carbon of the unsaturated ketone.
-
Dehydration : Elimination of water forms an intermediate imine.
-
Cyclization : Intramolecular attack by the adjacent α-carbon leads to ring closure, forming the pyrimido[1,2-a]benzimidazolone core .
Role of Solvent and Catalyst
-
Ethanol serves as a polar protic solvent, stabilizing intermediates and facilitating proton transfer.
-
KOH/DMF enhances nucleophilicity of the amine and activates the carbonyl group, accelerating the reaction .
Challenges and Optimization Strategies
-
Regioselectivity : Substituent positioning on the benzyl group (e.g., 2-methylbenzyl) requires precise control to avoid side reactions.
-
Yield Limitations : Electron-withdrawing groups (e.g., 4-ClC₆H₄) may reduce yields due to deactivation of the carbonyl group. Solutions include adjusting catalysts or using excess reagents .
Comparative Analysis with Related Compounds
Several derivatives demonstrate analogous reactivity:
| Compound | Key Difference | Synthesis Yield |
|---|---|---|
| 4-Hydroxy-3-(phenylmethyl) derivative | Hydroxyl group at position 4 | 85% |
| 3-(4-Chlorobenzyl) derivative | Chlorine substituent | 90% |
| 2-Methyl-3-(2-methylbenzyl) derivative | Ortho-methylbenzyl substituent | 91% |
The presence of electron-donating groups (e.g., methyl) generally improves yields compared to electron-withdrawing groups .
Scientific Research Applications
2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a chemical compound belonging to the pyrimido[1,2-a]benzimidazoles class, which has a fused bicyclic structure with pyrimidine and benzimidazole moieties. The presence of the 2-methyl and 2-methylbenzyl substituents gives it unique chemical properties and potential biological activities. This compound is used in scientific research and has diverse applications.
Synthesis
The synthesis of 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves several key reactions.
Applications
The applications of 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one are diverse:
- Interaction studies involving this compound have focused on its binding affinity with biological targets.
- Molecular docking studies have been used to predict how well it interacts with specific enzymes or receptors associated with bacterial infections or metabolic pathways.
- These studies help elucidate its mechanism of action and potential therapeutic effects.
Structural Analogues
Several compounds share structural similarities with 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylpyrimido[1,2-a]benzimidazol-4(3H)-one | Contains a methyl group at position 1 | Potentially different biological activity |
| 4-Hydroxy-3-(phenylmethyl)pyrimido[1,2-a]benzimidazol | Hydroxyl group at position 4 | Enhanced solubility and reactivity |
| 3-(4-Chlorobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | Chlorine substituent enhances antibacterial properties | Increased potency against certain bacterial strains |
These compounds illustrate the diversity within the pyrimido[1,2-a]benzimidazole class while highlighting the unique features of 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one that may influence its biological activity and applications.
Mechanism of Action
The mechanism of action of 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of pyrimido[1,2-a]benzimidazoles are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:
Key Findings
Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy in pyridyl moieties) enhance anti-inflammatory activity by stabilizing charge interactions in target binding pockets . Alkyl groups (e.g., 2-methylbenzyl) improve lipophilicity, enhancing membrane permeability and antibacterial efficacy, as shown in QSAR models . Sugar conjugates (e.g., tetrahydroxy-mannofuranose) reduce gastric toxicity while maintaining anti-inflammatory effects, a critical advantage over non-conjugated analogs .
Synthetic Efficiency: Microwave-assisted methods (e.g., GuHCl-catalyzed reactions) achieve >90% yields in 3 minutes, outperforming traditional reflux methods (8–24 hours, 50–70% yields) . Solvent-free conditions (e.g., ZnO@SO3H@Tropine catalysis) reduce environmental impact while maintaining high yields (80–92%) .
Pharmacological Diversity :
- Antimicrobial Activity : Derivatives with methylene-coumarin fragments exhibit dual functionality: fluorescence for imaging and antimicrobial action against Staphylococcus aureus (MIC: 8–16 µg/mL) .
- Central Nervous System (CNS) Targets : Steroid-pyrimidobenzimidazole hybrids like LY2119620 demonstrate specificity for muscarinic receptor allosteric sites, highlighting structural versatility for CNS drug design .
Contradictions and Limitations
- Yield vs. Sustainability : While microwave methods offer high yields, some eco-friendly protocols (e.g., solvent-free catalysis) achieve comparable efficiency but require specialized catalysts .
- Overestimated Bioactivity: Earlier studies on M1G adducts (pyrimido[1,2-a]purinones) reported inflated oxidative DNA damage metrics, underscoring the need for rigorous validation in pharmacological assays .
Biological Activity
2-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a member of the pyrimido[1,2-a]benzimidazole class, known for its diverse biological activities and potential therapeutic applications. This compound features a fused bicyclic structure that combines pyrimidine and benzimidazole moieties, which enhances its pharmacological properties.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis typically involves multi-step organic reactions, including condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones, followed by cyclization to form the pyrimido[1,2-a]benzimidazole core. The presence of the 2-methyl and 2-methylbenzyl substituents contributes to its unique chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrimido[1,2-a]benzimidazoles exhibit significant biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that compounds in this class possess antibacterial and antifungal properties. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Anticancer Properties : Investigations into the anticancer potential of similar compounds have shown efficacy in inhibiting cancer cell proliferation. For instance, certain derivatives have been found to induce apoptosis in various cancer cell lines by targeting specific kinases or disrupting DNA replication pathways .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrimido[1,2-a]benzimidazole derivatives, indicating their potential use in treating inflammatory diseases by inhibiting cyclooxygenase (COX) enzymes .
Anticancer Activity
A study evaluating the effects of various pyrimido[1,2-a]benzimidazole derivatives on prostate cancer cells revealed that these compounds could significantly reduce cell viability. For example, a specific derivative demonstrated an IC50 value of 5 µM against LNCaP prostate cancer cells, indicating potent anticancer activity. Molecular docking studies suggested that these compounds bind effectively to the ATP-binding site of specific kinases involved in cancer progression .
Antimicrobial Studies
Another research effort focused on the antimicrobial activity of 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one against various bacterial strains. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, demonstrating its potential as an antimicrobial agent .
Structure-Activity Relationships (SAR)
The biological activity of pyrimido[1,2-a]benzimidazole derivatives is influenced by their structural features. A comparative analysis of several related compounds highlighted the following trends:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpyrimido[1,2-a]benzimidazol-4(3H)-one | Methyl group at position 1 | Moderate anticancer activity |
| 4-Hydroxy-3-(phenylmethyl)pyrimido[1,2-a]benzimidazol | Hydroxyl group at position 4 | Enhanced solubility and antibacterial properties |
| 3-(4-Chlorobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | Chlorine substituent enhances potency | Increased efficacy against bacterial strains |
These findings underscore the importance of specific substituents in modulating the biological properties of these compounds.
Q & A
Basic: What are the conventional synthesis methods for 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one and its derivatives?
Methodological Answer:
The compound and its derivatives are synthesized via phase-transfer catalysis (PTC) using benzyl triethyl ammonium chloride (BTEAC) as a catalyst. Key steps include:
Condensation reactions between 2-aminobenzimidazole and carbonyl-containing precursors under alkaline conditions.
Cyclization facilitated by PTC to form the pyrimido-benzimidazole core.
Substituent introduction (e.g., 2-methylprop-1-en-1-yl groups) via alkylation or aryl aldehyde coupling .
Typical yields range from 57–58% for core structures, with purity verified by HPLC and structural confirmation via NMR and mass spectrometry .
Advanced: How can microwave-mediated synthesis improve the efficiency of pyrimido[1,2-a]benzimidazole derivatives?
Methodological Answer:
Microwave-assisted synthesis enhances reaction efficiency by:
- Reducing reaction time (e.g., from hours to minutes) through rapid, uniform heating.
- Eliminating solvents and metals using guanidine hydrochloride (GuHCl) as a catalyst, improving eco-friendliness.
- Achieving high yields (>85%) for pyrimido[1,2-a]benzimidazole derivatives via one-pot reactions between aryl aldehydes and methyl ketones .
Optimization parameters include microwave power (300–500 W), temperature (80–120°C), and catalyst concentration (5–10 mol%) .
Basic: What in vitro assays are used to evaluate the antibacterial activity of this compound?
Methodological Answer:
Antibacterial activity is assessed using:
Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
Zone of inhibition tests on agar plates, comparing compound efficacy to standard antibiotics (e.g., chloramphenicol).
Dose-response curves to quantify potency (IC50 values).
Key findings : Derivatives exhibit MICs of 8–32 µg/mL, with enhanced activity against Gram-positive bacteria due to lipophilic substituents .
Advanced: How are QSAR models developed to predict the antibacterial activity of derivatives?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models are built using:
Molecular descriptors : Calculated via software (e.g., CODESSA, Dragon) for parameters like logP, molar refractivity, and topological indices.
Statistical analysis : Multiple linear regression (MLR) or partial least squares (PLS) to correlate descriptors with MIC values.
Validation : Cross-validation (e.g., leave-one-out) and external test sets to ensure robustness.
Example : A tri-parametric QSAR model (R² = 0.89) identified electron-donating groups and alkyl chain length as critical for activity .
Basic: How are structural modifications (e.g., substituent variations) screened for enhanced bioactivity?
Methodological Answer:
Substituent libraries : Synthesize derivatives with varied groups (e.g., alkyl, aryl, halogen) at the 2-methylbenzyl or pyrimidine positions.
High-throughput screening : Use 96-well plates to test MICs against bacterial panels.
SAR trends :
- Lipophilic groups (e.g., 2-methylprop-1-en-1-yl) enhance membrane penetration .
- Electron-withdrawing groups (e.g., Cl, NO2) reduce activity due to decreased electron density at the benzimidazole core .
Advanced: What mechanistic studies are proposed to elucidate the antibacterial mode of action?
Methodological Answer:
Proposed mechanisms include:
DNA gyrase inhibition : Molecular docking studies to assess binding affinity for bacterial topoisomerase II.
Membrane disruption assays : Fluorescence-based measurements of membrane permeability using propidium iodide.
Metabolomic profiling : LC-MS/MS to track changes in bacterial metabolite levels (e.g., ATP, NADH) post-treatment.
Contradiction resolution : Discrepancies in activity against Gram-negative vs. Gram-positive strains may arise from efflux pump differences, addressed via efflux pump knockout mutants .
Basic: How is compound purity and stability validated for biological assays?
Methodological Answer:
Purity : Assessed via reverse-phase HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
Stability :
- Thermogravimetric analysis (TGA) for thermal stability.
- Forced degradation studies under acidic/alkaline/oxidative conditions to identify degradation products.
Storage : Lyophilized compounds stored at −20°C in inert atmospheres to prevent oxidation .
Advanced: What strategies optimize solubility for in vivo studies?
Methodological Answer:
Co-solvent systems : Use DMSO-PEG 400 mixtures (e.g., 10:90 v/v) for aqueous compatibility.
Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release.
Prodrug design : Introduce phosphate or glycoside groups hydrolyzed in vivo to enhance bioavailability.
Data : Solubility in PBS improved from <0.1 mg/mL (free compound) to 2.5 mg/mL with cyclodextrin complexation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
